N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine
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Overview
Description
N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine is a chemical compound that features a pyrimidine ring substituted with chlorine and fluorine atoms
Scientific Research Applications
N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with unique properties.
Biological Studies: It serves as a tool for studying biochemical pathways and enzyme interactions.
Mechanism of Action
Target of Action
The primary target of “N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine” is currently unknown. This compound is a derivative of 2-chloro-5-fluoropyrimidine, which is used as a starting material for the preparation of various compounds
Mode of Action
It’s parent compound, 2-chloro-5-fluoropyrimidine, can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of k2co3 . This suggests that “this compound” might interact with its targets in a similar manner.
Biochemical Pathways
2-chloro-5-fluoropyrimidine, a related compound, is used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors . This suggests that “this compound” might affect similar pathways.
Result of Action
2-chloro-5-fluoropyrimidine is used in the synthesis of a potent inhibitor of the jak2 kinase . This suggests that “this compound” might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine typically involves the reaction of 2-chloro-5-fluoropyrimidine with beta-alanine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific redox reaction and conditions applied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-fluoropyrimidine
- 2-chloro-5-fluoropyridine
- 2,4-dichloro-5-fluoropyrimidine
Uniqueness
N-(2-chloro-5-fluoropyrimidin-4-yl)-beta-alanine is unique due to the presence of the beta-alanine moiety, which can impart distinct biological and chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN3O2/c8-7-11-3-4(9)6(12-7)10-2-1-5(13)14/h3H,1-2H2,(H,13,14)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEXTIOQQLHLBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)NCCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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